molecular formula C41H51N5O8Si B13388951 N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

N-[9-[(2R,3R,4R,5R)-5-[[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl]-3-[(tert-butyldimethylsilyl)oxy]-4-hydroxy-2-tetrahydrofuryl]-6-oxo-6,9-dihydro-1H-purin-2-yl]isobutyramide

Cat. No.: B13388951
M. Wt: 770.0 g/mol
InChI Key: JMCNKJFOIJGYRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is a synthetic nucleoside derivative. It is characterized by the presence of dimethoxytrityl (DMT) and isobutyryl (iBu) protecting groups, as well as a benzoyl (Bz) group attached to the guanine base. This compound is primarily used in the synthesis of oligonucleotides, which are short DNA or RNA molecules used in genetic research and biotechnology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves multiple steps, including the protection of hydroxyl groups and the guanine base. The process typically starts with the protection of the 5’-hydroxyl group using the dimethoxytrityl (DMT) group. The 2’-hydroxyl group is then protected with an isobutyryl (iBu) group, and the guanine base is protected with a benzoyl (Bz) group. The reaction conditions often involve the use of organic solvents such as dichloromethane and pyridine, and the reactions are carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and high-throughput purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

5’-O-DMT-2’-O-iBu-N-Bz-Guanosine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as iodine or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as ammonia or amines

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized guanosine derivatives, while reduction can yield deprotected nucleosides .

Scientific Research Applications

5’-O-DMT-2’-O-iBu-N-Bz-Guanosine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5’-O-DMT-2’-O-iBu-N-Bz-Guanosine involves its incorporation into oligonucleotides. The protecting groups (DMT, iBu, and Bz) prevent unwanted reactions during the synthesis process. Once the oligonucleotide is synthesized, the protecting groups are removed, allowing the nucleoside to participate in hybridization and other molecular interactions. The molecular targets and pathways involved depend on the specific application of the oligonucleotide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-DMT-2’-O-iBu-N-Bz-Guanosine is unique due to the combination of protecting groups, which provides stability and specificity during oligonucleotide synthesis. This makes it particularly valuable in applications requiring high purity and precision .

Properties

IUPAC Name

N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H51N5O8Si/c1-25(2)36(48)44-39-43-35-32(37(49)45-39)42-24-46(35)38-34(54-55(8,9)40(3,4)5)33(47)31(53-38)23-52-41(26-13-11-10-12-14-26,27-15-19-29(50-6)20-16-27)28-17-21-30(51-7)22-18-28/h10-22,24-25,31,33-34,38,47H,23H2,1-9H3,(H2,43,44,45,48,49)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCNKJFOIJGYRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H51N5O8Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

770.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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